Computed Properties vs. 4-Quinolinemethanol
The primary differentiation of 7-quinolinemethanol is its regiochemistry. A fundamental comparison of computed molecular properties with its most prominent class analog, 4-quinolinemethanol, reveals differences in lipophilicity and topology. The XLogP3 for 7-quinolinemethanol is 1.3 [1], while the XLogP3 for 4-quinolinemethanol is 1.2 [2]. Although numerically close, the topological polar surface area (TPSA) differs: 33.1 Ų for the 7-isomer [1] versus 33.2 Ų for the 4-isomer [2]. The distinct InChI Key (RDBBFCMDRBOXIG-UHFFFAOYSA-N) confirms the unique atomic connectivity, providing an unambiguous identity check that a 4-isomer cannot satisfy.
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | XLogP3: 1.3; TPSA: 33.1 Ų |
| Comparator Or Baseline | 4-Quinolinemethanol: XLogP3: 1.2; TPSA: 33.2 Ų |
| Quantified Difference | Δ XLogP3: +0.1; Δ TPSA: -0.1 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18, data sourced from PubChem |
Why This Matters
These distinct computed properties confirm a unique electronic and spatial environment, which can affect solubility, membrane permeability, and binding interactions, making the correct isomer critical for reproducible research results.
- [1] PubChem. 7-Quinolinemethanol. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. 4-Quinolinemethanol. Computed Properties. National Center for Biotechnology Information. View Source
